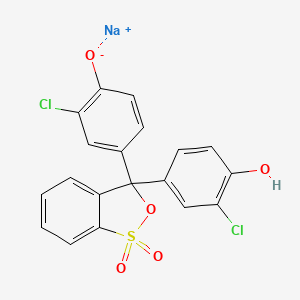

Chlorophenol Red sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDIGZFHHZGTEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-64-2 | |

| Record name | Chlorophenol Red Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Chlorophenol Red Sodium Salt for Scientific Professionals

Chlorophenol Red sodium salt is a sulfonephthalein dye widely utilized by researchers, scientists, and drug development professionals as a pH indicator. Its distinct color transition and stability in various solutions make it an invaluable tool in numerous laboratory applications, from titrations and biochemical assays to monitoring microbial growth and cell culture conditions. This in-depth technical guide provides comprehensive information on its chemical structure, properties, and applications, complete with experimental protocols and data presented for practical use.

Chemical Structure and Properties

Chlorophenol Red is chemically known as sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenolate.[1] The presence of two chlorine atoms on the phenolic rings influences its acidity and, consequently, its pH indication range. The sodium salt form enhances its solubility in aqueous solutions.

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenolate | [1] |

| Synonyms | 3′,3′′-Dichlorophenolsulfonephthalein sodium salt | [2] |

| CAS Number | 123333-64-2 | [2] |

| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [1][2] |

| Molecular Weight | 445.24 g/mol | [2] |

| Appearance | Dark red to brown crystalline powder | [2] |

| Melting Point | 266 - 268 °C | [2] |

| Solubility | Soluble in water | [] |

| pH Transition Range | 4.8 - 6.4 (Yellow to Red/Violet) | [4][5][6] |

| pKa | ~6.0 | |

| λmax (in 0.1 M NaOH) | 572 - 579 nm | [5][6] |

| Molar Absorptivity (ε) | ≥45000 at 573-579 nm in 0.1 M NaOH | [7] |

| ≥12000 at 295-301 nm in 0.1 M NaOH | [7] | |

| ≥5000 at 368-374 nm in 0.1 M NaOH | [7] |

Mechanism of pH Indication

The function of Chlorophenol Red as a pH indicator is based on the reversible protonation and deprotonation of its molecular structure, leading to a change in its electronic conjugation and, consequently, its color. In acidic solutions, the molecule is in its protonated, lactone form, which is yellow. As the pH increases, the lactone ring opens, and the molecule deprotonates to form a quinoidal structure that is red or violet in color. This transition occurs over a specific pH range, making it a useful visual indicator.

Synthesis Overview

While detailed, proprietary synthesis methods may vary, the general synthesis of sulfonephthalein dyes like Chlorophenol Red involves the condensation of a substituted phenol with a derivative of sulfonic acid. A related patent describes the synthesis of a Chlorophenol Red derivative by reacting bromo-2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester with Chlorophenol Red in the presence of potassium carbonate in N,N-dimethylformamide.[8] This suggests that the core Chlorophenol Red structure can be synthesized and subsequently modified for various applications.

Experimental Protocols

Preparation of Chlorophenol Red Indicator Solution (0.1% w/v)

This protocol outlines the preparation of a stock solution of this compound for general use as a pH indicator.

Workflow:

Materials:

-

This compound

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar (optional)

-

Storage bottle (amber glass recommended)

Procedure:

-

Accurately weigh 0.1 g of this compound using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled or deionized water to the flask.

-

Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used for more efficient mixing.

-

Once the solid is completely dissolved, add water to the 100 mL mark.

-

Invert the flask several times to ensure a homogenous solution.

-

Transfer the solution to a labeled, light-resistant storage bottle. The solution is stable at room temperature.

Acid-Base Titration using Chlorophenol Red

This protocol describes the use of Chlorophenol Red as an indicator for the titration of a weak base with a strong acid.

Materials:

-

Chlorophenol Red indicator solution (0.1% w/v)

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

Weak base solution of unknown concentration (e.g., sodium bicarbonate)

-

Burette

-

Pipette

-

Erlenmeyer flask

-

White tile or paper

Procedure:

-

Rinse the burette with the standardized strong acid solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Pipette a known volume of the weak base solution into an Erlenmeyer flask.

-

Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn red or violet.

-

Place the flask on a white tile or paper to easily observe the color change.

-

Slowly add the strong acid from the burette to the weak base solution while constantly swirling the flask.

-

Continue the titration until the color of the solution changes from red/violet to yellow. This is the endpoint of the titration.

-

Record the final volume of the acid from the burette.

-

Calculate the concentration of the weak base using the titration formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.

Monitoring pH in Cell Culture Media

Chlorophenol Red can be used as a non-invasive indicator of pH changes in cell culture media, which is crucial for maintaining optimal cell growth conditions.

Logical Relationship:

Procedure:

-

Prepare the cell culture medium as per the specific cell line requirements.

-

Aseptically add a sterile-filtered solution of this compound to the medium to a final concentration of typically 1-15 mg/L. The optimal concentration may need to be determined empirically for different media and cell types.

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Visually monitor the color of the culture medium daily. A change from red to orange to yellow indicates a drop in pH due to the accumulation of metabolic byproducts like lactic acid and CO₂.

-

The color change can be used as a qualitative guide for when to change the medium to maintain a healthy culture environment. For quantitative measurements, a spectrophotometer can be used to measure the absorbance at around 572 nm. A decrease in absorbance at this wavelength corresponds to a decrease in pH.

Applications in Research and Development

Beyond its primary use as a pH indicator in titrations, this compound finds applications in various research areas:

-

Microbiology: It is incorporated into culture media to monitor pH changes resulting from microbial growth and metabolism.[2]

-

Biochemical Assays: The pH-dependent color change is utilized in enzyme assays where a change in pH is a product of the enzymatic reaction.

-

Water Quality Testing: It can be used for the colorimetric determination of pH in water samples.

-

Selective Determination of Chlorine Dioxide: Chlorophenol Red reacts selectively with chlorine dioxide, making it useful for its quantification in drinking water.[9]

This technical guide provides a comprehensive overview of this compound for professionals in research and development. Its reliable performance and clear visual indication of pH make it an indispensable tool in a wide range of scientific applications.

References

- 1. This compound | C19H11Cl2NaO5S | CID 53393475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. pH pens and chlorophenol red [cool.culturalheritage.org]

- 5. gspchem.com [gspchem.com]

- 6. 4430-20-0 CAS | CHLOROPHENOL RED INDICATOR | Biological Stains and Dyes | Article No. 02770 [lobachemie.com]

- 7. Chlorophenol Red indicator grade 4430-20-0 [sigmaaldrich.com]

- 8. US6534637B2 - Synthesis of chlorophenol red glucuronic acid - Google Patents [patents.google.com]

- 9. Chlorophenol red - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Chlorophenol Red Sodium Salt: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Chlorophenol Red sodium salt is a versatile sulfonephthalein dye predominantly utilized as a pH indicator in a multitude of scientific and industrial applications. Its distinct and sensitive color transition within a specific pH range makes it an invaluable tool in analytical chemistry, biochemistry, and cell culture monitoring. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its practical application.

Core Physical and Chemical Properties

This compound is the sodium salt of 3',3''-dichlorophenolsulfonephthalein. Its chemical structure and fundamental properties are summarized below.

| Property | Value | References |

| Chemical Name | sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]phenolate | [1] |

| Synonyms | 3',3''-Dichlorophenolsulfonephthalein sodium salt, CPRS | [2] |

| CAS Number | 123333-64-2 | [3] |

| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [1] |

| Molecular Weight | 445.24 g/mol | [3] |

| Appearance | Dark red to brown crystalline powder | [3] |

| Melting Point | 266 - 268 °C | [3] |

| Solubility | Soluble in water and ethanol. | [1] |

| pKa | ~6.0 | |

| pH Transition Range | pH 4.8 (yellow) to pH 6.4 (red/purple) | [1][2] |

| Maximum Absorption (λmax) | 572-578 nm | [4] |

pH Indicator Mechanism and Visual Transition

The utility of Chlorophenol Red as a pH indicator stems from the pH-dependent equilibrium between its protonated (acidic) and deprotonated (basic) forms, which exhibit different colors. In acidic solutions, the equilibrium favors the protonated, yellow-colored form. As the pH increases, the equilibrium shifts towards the deprotonated, red- or purple-colored form.

Caption: pH-Dependent Color Transition of Chlorophenol Red.

Experimental Protocols

Preparation of Chlorophenol Red Indicator Solution (0.1% w/v)

This protocol describes the preparation of a stock solution of Chlorophenol Red suitable for use in titrations and other pH-sensitive assays.

Materials:

-

This compound

-

20% Ethanol in deionized water

-

0.1 M Sodium hydroxide (NaOH) solution

-

100 mL volumetric flask

-

Weighing balance

-

Magnetic stirrer and stir bar

Procedure:

-

Method A (Ethanolic Solution):

-

Accurately weigh 0.1 g of this compound.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 80 mL of 20% ethanol and stir until the solid is completely dissolved.

-

Bring the final volume to 100 mL with 20% ethanol.[3]

-

-

Method B (Aqueous Solution):

Storage: Store the prepared indicator solution in a tightly sealed container at room temperature, protected from light.

Acid-Base Titration Using Chlorophenol Red Indicator

This protocol outlines the use of Chlorophenol Red as an indicator for the titration of a weak acid with a strong base.

Materials:

-

Unknown concentration of a weak acid (e.g., acetic acid)

-

Standardized strong base titrant (e.g., 0.1 M NaOH)

-

Chlorophenol Red indicator solution (0.1%)

-

Burette, stand, and clamp

-

Erlenmeyer flask

-

Pipette and bulb

-

Deionized water

-

White background (for easy color change observation)

Procedure:

-

Preparation:

-

Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into an Erlenmeyer flask.

-

Add approximately 50 mL of deionized water to the flask to ensure sufficient volume for observation.

-

Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn yellow.[1]

-

-

Titration:

-

Place the Erlenmeyer flask on a white background beneath the burette.

-

Slowly add the NaOH titrant from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[5]

-

As the endpoint is approached, the red/purple color will begin to persist for longer periods upon addition of the base.

-

Add the titrant dropwise near the endpoint until the solution exhibits a distinct and permanent color change from yellow to reddish-purple. This is the endpoint of the titration.[1][2]

-

-

Data Analysis:

-

Record the final volume of the NaOH solution in the burette.

-

Calculate the volume of NaOH added by subtracting the initial volume from the final volume.

-

Use the stoichiometry of the acid-base reaction and the known concentration of the NaOH solution to calculate the concentration of the weak acid.

-

Caption: Experimental Workflow for Acid-Base Titration.

Monitoring pH in Cell Culture Media

Chlorophenol Red can be used as a visual indicator of pH changes in cell culture media, which can be indicative of cell metabolism, proliferation, or contamination.[6]

Application in Drug Development:

During drug screening or cytotoxicity assays, changes in cellular metabolism induced by a test compound can lead to acidification of the culture medium. Monitoring this pH shift with Chlorophenol Red can provide a qualitative or semi-quantitative measure of the compound's effect.

Protocol for Visual pH Monitoring:

-

Cell Seeding: Seed cells in a multi-well plate at the desired density in culture medium containing Chlorophenol Red. Most standard media formulations already include a pH indicator, often phenol red, which has a similar principle of action. If using a custom medium, Chlorophenol Red can be added, though its biocompatibility and potential for interference should be validated for the specific cell line and assay.

-

Compound Addition: Add the test compounds at various concentrations to the appropriate wells. Include vehicle-only controls and positive/negative controls.

-

Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Visual Observation: At regular time points, visually inspect the color of the culture medium in each well. A color change from red towards yellow indicates a decrease in pH, which may correlate with increased metabolic activity or cell death leading to lysis and release of acidic intracellular contents.[6]

-

Spectrophotometric Analysis (Optional): For a more quantitative assessment, the absorbance of the culture medium can be measured at approximately 560-575 nm. A decrease in absorbance at this wavelength corresponds to a decrease in pH. A calibration curve of pH versus absorbance can be generated for the specific medium to allow for more precise pH determination.[7]

Considerations:

-

The buffering capacity of the culture medium will influence the rate and magnitude of the pH change.

-

Phenol red, a related indicator commonly used in media, has been reported to have weak estrogenic effects, which should be considered in studies involving hormone-sensitive cells. While less data is available for Chlorophenol Red, similar caution is warranted.

-

For fluorescence-based assays, the potential for spectral overlap with the indicator should be evaluated.

Conclusion

This compound is a reliable and effective pH indicator with a well-defined color transition. Its utility in both classical analytical techniques like titration and modern biological applications such as cell culture monitoring makes it a valuable tool for researchers and scientists. The protocols provided in this guide offer a starting point for the practical application of this versatile compound in a laboratory setting. Adherence to proper preparation and procedural steps will ensure accurate and reproducible results.

References

- 1. gspchem.com [gspchem.com]

- 2. Chlorophenol red - Wikipedia [en.wikipedia.org]

- 3. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]

- 4. Chlorophenol Red Indicator Chemical Structure Model from Indigo [indigoinstruments.com]

- 5. youtube.com [youtube.com]

- 6. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to Chlorophenol Red Sodium Salt as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorophenol Red sodium salt, a vital pH indicator for various scientific applications. This document details its pH indicator range, color transition properties, and the experimental protocols for their determination, adhering to the highest standards of scientific accuracy and data presentation.

Core Properties of this compound

This compound is a sulfonephthalein dye widely utilized in laboratory settings for the colorimetric determination of pH. Its distinct color change provides a clear visual reference for the acidity or alkalinity of a solution.

Data Presentation

The quantitative properties of this compound as a pH indicator are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Visual pH Transition Range | 4.8 - 6.7 | [1][2] |

| Color in Acidic Medium (pH < 4.8) | Yellow | [3][4] |

| Color in Basic Medium (pH > 6.7) | Red-violet/Purple | [1][3][5] |

| pKa | Approximately 6.0 | |

| λmax (Acidic Form) | 432 - 440 nm | [3][6] |

| λmax (Basic Form) | 572 - 582 nm | [3][4][6][7] |

Chemical Transition and Signaling Pathway

The color change of Chlorophenol Red is a result of a pH-dependent equilibrium between its acidic (HIn) and basic (In⁻) forms. The transition involves the dissociation of a proton, leading to a change in the molecule's electronic structure and, consequently, its light absorption properties.

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound as a pH indicator.

Preparation of Indicator Stock Solution

-

Weighing: Accurately weigh 100 mg of this compound.

-

Dissolving: Dissolve the powder in 100 mL of 20% ethanol or distilled water to prepare a 0.1% stock solution. Gentle warming may be required to facilitate dissolution. For a water-based solution, a small amount of dilute sodium hydroxide can be added to aid dissolution.

Determination of λmax for Acidic and Basic Forms

This protocol utilizes a spectrophotometer to determine the wavelengths of maximum absorbance for the fully protonated and deprotonated forms of the indicator.

-

Preparation of Acidic Solution (pH << 4.8): Add a small aliquot of the indicator stock solution to a solution of 0.1 M hydrochloric acid.

-

Preparation of Basic Solution (pH >> 6.7): Add a small aliquot of the indicator stock solution to a solution of 0.1 M sodium hydroxide.

-

Spectrophotometric Analysis:

-

Calibrate the spectrophotometer with a blank solution (0.1 M HCl and 0.1 M NaOH, respectively).

-

Measure the absorbance spectrum of the acidic solution from 400 nm to 700 nm to determine the λmax of the yellow form.

-

Measure the absorbance spectrum of the basic solution from 400 nm to 700 nm to determine the λmax of the red-violet form.

-

Spectrophotometric Determination of pKa and pH Transition Range

This protocol involves the preparation of a series of buffer solutions of known pH to measure the absorbance of the indicator at different points within its transition range.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values spanning the expected transition range of Chlorophenol Red (e.g., from pH 4.0 to 8.0 in increments of 0.2 pH units). Phosphate or acetate buffer systems are suitable.

-

Sample Preparation: To a constant volume of each buffer solution, add a small, constant volume of the Chlorophenol Red stock solution.

-

pH Measurement: Accurately measure the pH of each final solution using a calibrated pH meter.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the λmax determined for the basic (red-violet) form.

-

Measure the absorbance of each buffered indicator solution.

-

-

Data Analysis:

-

Plot the measured absorbance as a function of pH.

-

The pKa of the indicator corresponds to the pH at which the absorbance is halfway between the minimum (acidic) and maximum (basic) absorbance.

-

The visual transition range is the pH range over which the most significant change in absorbance occurs.

-

This comprehensive guide provides the necessary technical information and protocols for the effective use and characterization of this compound as a pH indicator in a research and development setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Chlorophenol Red Indicator Chemical Structure Model from Indigo [indigoinstruments.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. gspchem.com [gspchem.com]

- 5. pH pens and chlorophenol red [cool.culturalheritage.org]

- 6. Chlorphenolrot 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Chlorophenol red - Wikipedia [en.wikipedia.org]

A Technical Guide to the Mechanism of Action of Chlorophenol Red as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physicochemical principles governing the function of Chlorophenol Red as a pH indicator. It details its mechanism of action, quantitative properties, and standardized experimental protocols relevant to research and development settings.

Core Mechanism of Action

Chlorophenol Red (3',3''-Dichlorophenolsulfonphthalein) is a sulfonephthalein dye that functions as a weak acid, enabling its use as a pH indicator.[1][2] Its mechanism is analogous to other phthalein-based indicators, relying on a proton-dependent equilibrium between two distinct structural forms that absorb light at different wavelengths.[1]

Chemical Structure and Equilibrium

The color change of Chlorophenol Red is the result of a reversible protonation/deprotonation reaction.[3] In acidic conditions (below pH 4.8), the indicator exists predominantly in its protonated, lactone form (HIn), which is yellow.[4][5][6] As the pH increases, the phenolic hydroxyl groups deprotonate. This deprotonation induces a structural rearrangement from the non-conjugated lactone ring to a highly conjugated quinoid structure (In²⁻), which is responsible for the characteristic red-violet color observed in more alkaline conditions (above pH 6.7).[6][7]

The equilibrium can be represented as:

HIn (Yellow) + H₂O ⇌ H₃O⁺ + In⁻ (Red-Violet) [3]

This structural transformation alters the molecule's electronic system and, consequently, its interaction with light. The extended π-conjugation in the deprotonated quinoid form lowers the energy required for electronic transitions, shifting the maximum absorbance (λmax) to a longer wavelength in the visible spectrum.

Figure 1: Acid-Base Equilibrium of Chlorophenol Red.

Physicochemical and Spectroscopic Properties

The utility of Chlorophenol Red is defined by its quantitative chemical and spectroscopic characteristics. These properties are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₂Cl₂O₅S | [4][8][9] |

| Molar Mass | 423.26 g/mol | [1][4] |

| pKa | ~6.0 | [7] |

| pH Transition Range | 4.8 – 6.7 (Yellow to Red-Violet) | [5][6][7] |

| λmax (Acidic Form, HIn) | 432 - 440 nm (at pH 4.8) | [4][5] |

| λmax (Basic Form, In⁻) | 572 - 582 nm (at pH 6.4) | [1][4][5][10] |

| Molar Absorptivity (ε) | ≥45,000 L·mol⁻¹·cm⁻¹ at ~575 nm in 0.1 M NaOH |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of Chlorophenol Red in a laboratory setting.

Preparation of a Chlorophenol Red Indicator Solution (0.1% w/v)

This protocol describes the preparation of a stock solution suitable for titrations and other analytical applications.

Reagents and Materials:

-

Chlorophenol Red powder

-

95% Ethanol

-

Volumetric flask (100 mL)

-

Analytical balance

-

Deionized water

Procedure:

-

Accurately weigh 0.1 g of Chlorophenol Red powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 20 mL of 95% ethanol and swirl to dissolve the powder completely.

-

Once dissolved, dilute the solution to the 100 mL mark with deionized water.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Store the solution in a well-sealed container, protected from light.

Figure 2: Workflow for Preparing Chlorophenol Red Indicator.

Spectrophotometric Determination of pKa

This method allows for the precise determination of the pKa of Chlorophenol Red by measuring absorbance as a function of pH.[11][12]

Principle: The Henderson-Hasselbalch equation is applied to spectrophotometric data. By measuring the absorbance of the indicator in solutions of varying known pH at the λmax of the basic form (In⁻), the ratio of [In⁻]/[HIn] can be determined. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.[13]

Methodology:

-

Solution Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the transition range of the indicator (e.g., pH 5.0 to 7.5).

-

Prepare two additional solutions: one strongly acidic (e.g., pH 1) to obtain a pure spectrum of HIn, and one strongly basic (e.g., pH 13) for a pure spectrum of In⁻.[11]

-

Add an identical, small volume of a concentrated Chlorophenol Red stock solution to a set volume of each buffer.

-

-

Spectrophotometric Measurement:

-

Record the full absorbance spectrum (e.g., 380-700 nm) for the acidic (pH 1) and basic (pH 13) solutions to determine the λmax for both HIn (~435 nm) and In⁻ (~575 nm).[4][5]

-

Measure the absorbance (A) of each buffered indicator solution at the λmax of the basic form (In⁻).

-

Measure the absorbance of the fully acidic solution (A_acid) and the fully basic solution (A_base) at this same wavelength.

-

-

Data Analysis:

-

For each buffered solution, calculate the ratio of the indicator forms using the equation: [In⁻]/[HIn] = (A - A_acid) / (A_base - A) .[12]

-

Plot log([In⁻]/[HIn]) (y-axis) versus pH (x-axis).

-

Perform a linear regression on the data points. The pKa is the value of the x-intercept (the pH at which log([In⁻]/[HIn]) = 0).[12]

-

Figure 3: Experimental Workflow for pKa Determination.

Acid-Base Titration using Chlorophenol Red

This protocol details the use of Chlorophenol Red for endpoint determination in the titration of a weak acid with a strong base.

Materials:

-

Analyte: Acetic acid solution (~0.1 M)

-

Titrant: Standardized sodium hydroxide solution (~0.1 M)

-

Chlorophenol Red indicator solution (0.1%)

-

Buret, pipettes, and Erlenmeyer flasks

Procedure:

-

Pipette a precise volume (e.g., 25.00 mL) of the acetic acid solution into a clean Erlenmeyer flask.

-

Add 2-3 drops of the Chlorophenol Red indicator solution. The solution will appear yellow.

-

Fill a buret with the standardized NaOH solution and record the initial volume.

-

Titrate the acetic acid by adding the NaOH solution from the buret while continuously swirling the flask.

-

The endpoint is reached upon the first appearance of a persistent red-violet color.

-

Record the final volume of NaOH solution added.

-

Repeat the titration at least two more times for precision.

-

Calculate the concentration of the acetic acid using the stoichiometric relationship: M_acid × V_acid = M_base × V_base.

Conclusion

Chlorophenol Red's function as a pH indicator is a direct consequence of its molecular structure as a weak acid. The reversible, pH-dependent equilibrium between its yellow lactone form and its red-violet quinoid form provides a distinct visual transition over a well-defined pH range. A thorough understanding of its spectroscopic properties and adherence to standardized protocols enables its effective application in quantitative analysis, making it a valuable tool for researchers in chemistry and drug development.

References

- 1. Chlorophenol red - Wikipedia [en.wikipedia.org]

- 2. Chlorophenol Red Indicator Chemical Structure Model from Indigo [indigoinstruments.com]

- 3. homework.study.com [homework.study.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Chlorophenol Red 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. goldbio.com [goldbio.com]

- 7. Chlorophenol Red | 4430-20-0 [chemicalbook.com]

- 8. Chlorophenol red | C19H12Cl2O5S | CID 20486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 4430-20-0: Chlorophenol red | CymitQuimica [cymitquimica.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 13. ulm.edu [ulm.edu]

Solubility of Chlorophenol Red sodium salt in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Chlorophenol Red sodium salt in water and various organic solvents. The information is compiled to assist researchers in laboratory settings, particularly in fields such as biochemistry, microbiology, and drug development, where this pH indicator is frequently utilized.

Core Solubility Data

| Solvent | This compound | Chlorophenol Red (Non-salt form) | Phenol Red Sodium Salt (for comparison) |

| Water | Soluble[1][2][3]; Forms a clear red solution at 0.1% (w/v)[4] | 1 mg/mL | 15 mg/mL[5] |

| Ethanol | Soluble[2] | 10 mg/mL (in 95% ethanol) | 20 mg/mL[5] |

| Methanol / Water (1:1) | Not available | 0.1 g/10 mL | Not available |

| DMSO | Not available | Not available | 75 mg/mL[5] |

Note: The solubility of sulfonephthalein dyes can be influenced by factors such as pH, temperature, and the presence of other solutes. The data presented should be considered as a guideline, and empirical determination is recommended for specific applications.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method, based on the common "shake-flask" technique, is widely accepted for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approximately 572-578 nm).

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Visualization of the pH-Dependent Equilibrium

Chlorophenol Red functions as a pH indicator due to a change in its chemical structure in response to varying hydrogen ion concentrations. This reversible equilibrium between the acidic (yellow) and basic (red/violet) forms is a key aspect of its utility.

pH Indicator Signaling Pathway

The diagram below illustrates the structural transition of Chlorophenol Red that results in its characteristic color change. In acidic conditions, it exists predominantly in a lactone form, which is yellow. As the pH increases, deprotonation leads to the opening of the lactone ring and the formation of a more conjugated quinoid structure, which is responsible for the red or violet color.

Caption: pH-dependent equilibrium of Chlorophenol Red.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Generalized workflow for solubility determination.

References

Chlorophenol Red Sodium Salt: A Technical Guide for Researchers

CAS Number: 123333-64-2 Molecular Formula: C₁₉H₁₁Cl₂NaO₅S

This technical guide provides an in-depth overview of Chlorophenol Red sodium salt, a versatile pH indicator with significant applications in research, diagnostics, and drug development. This document details its chemical and physical properties, provides experimental protocols for its use, and illustrates key concepts with diagrams.

Core Properties and Specifications

This compound is a sulfonephthalein dye recognized for its distinct color change in response to pH variations.[1] It is widely utilized in laboratory settings for its reliability and clear visual indication of pH.[1]

| Property | Value | Reference |

| CAS Number | 123333-64-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [2][3][6] |

| Molecular Weight | 445.25 g/mol | [3][6] |

| Appearance | Dark red to brown crystalline powder | [4] |

| Melting Point | 266 - 268 °C | [4] |

| pH Transition Range | 4.8 - 6.7 (yellow to red/violet) |

Applications in Research and Development

This compound's primary function as a pH indicator lends itself to a variety of applications across different scientific disciplines.

Microbiology and Cell Culture

In microbiology, it is a valuable tool for monitoring microbial growth by detecting pH changes in culture media resulting from metabolic activity.[4] A decrease in pH, often due to the fermentation of carbohydrates, is indicated by a color change. This principle is fundamental in carbohydrate fermentation tests to differentiate bacterial species.

Similarly, in cell culture, this compound is incorporated into media to provide a visual assessment of cell health and viability.[4] Cellular respiration and metabolism can alter the pH of the culture medium, and the indicator's color change can signal the need for media replacement or indicate potential issues with the cell culture.[4]

Biochemical and Enzyme Assays

The sensitivity of Chlorophenol Red to pH changes makes it suitable for monitoring reactions that involve the production or consumption of acids or bases. This is particularly useful in enzyme assays where the enzymatic activity results in a pH shift.

A notable application involves the use of a derivative, Chlorophenol Red-β-D-galactopyranoside (CPRG), as a chromogenic substrate for β-galactosidase. Enzymatic cleavage of CPRG releases Chlorophenol Red, leading to a color change that can be quantified to measure enzyme activity. This assay is employed in microbiology for detecting coliforms and in molecular biology as a reporter gene assay.

Environmental and Analytical Chemistry

Chlorophenol Red is utilized in environmental monitoring, particularly for the determination of chlorine dioxide in water samples. The reaction between chlorine dioxide and Chlorophenol Red results in a color change that is proportional to the concentration of chlorine dioxide, allowing for its quantification.

Experimental Protocols

Preparation of Chlorophenol Red Indicator Solution

A standard indicator solution can be prepared for general pH testing purposes.

Materials:

-

This compound

-

20% Ethanol or Distilled Water

-

0.1 M Sodium Hydroxide (optional, for the free acid form)

Procedure:

-

Method A (in Ethanol): Dissolve 0.1 g of this compound in 100 ml of 20% ethanol.

-

Method B (Aqueous): Dissolve 0.04 g of Chlorophenol Red (the free acid form) in 0.94 ml of 0.1 M sodium hydroxide and dilute to 100 ml with distilled water.

Microbial Carbohydrate Fermentation Test

This protocol outlines the use of Chlorophenol Red in a basal fermentation broth to assess the ability of a microorganism to ferment a specific carbohydrate.

Materials:

-

Basal fermentation broth medium (containing peptone and other nutrients)

-

Specific carbohydrate (e.g., glucose, lactose) at a final concentration of 0.5-1%

-

Chlorophenol Red indicator solution

-

Durham tubes (for gas detection)

-

Test tubes

-

Microorganism culture

Procedure:

-

Prepare the basal fermentation broth and add the desired carbohydrate.

-

Add Chlorophenol Red indicator to the broth according to the desired concentration (typically a few drops of a prepared stock solution per liter of media). The initial color of the medium should be reddish-orange.

-

Dispense the medium into test tubes, inserting an inverted Durham tube into each.

-

Sterilize the media by autoclaving.

-

Aseptically inoculate the tubes with a pure culture of the test microorganism.

-

Incubate at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours, or longer if necessary.

-

Interpretation of Results:

-

Yellow color: Positive for acid production from carbohydrate fermentation.

-

Red or no color change: Negative for fermentation.

-

Gas bubble in Durham tube: Positive for gas production.

-

Lysis-Associated β-Galactosidase Assay (LAGA) with CPRG

This protocol is adapted for quantifying bacterial lysis using the chromogenic substrate Chlorophenol Red-β-D-galactopyranoside (CPRG).[2]

Materials:

-

Chlorophenol Red-β-D-galactopyranoside (CPRG)

-

Bacterial cultures (attacker and recipient strains, where the recipient expresses β-galactosidase)

-

Appropriate growth media

-

96-well microtiter plates

-

Spectrophotometer (capable of reading absorbance at 572 nm)

Procedure:

-

Culture the attacker and recipient bacterial strains to the desired growth phase.

-

Mix the attacker and recipient cultures at an appropriate ratio and spot them onto an agar plate. Incubate to allow for interaction and lysis of the recipient cells.

-

After incubation, treat the cell spots with a solution of CPRG.

-

The β-galactosidase released from lysed recipient cells will hydrolyze CPRG, releasing Chlorophenol Red.

-

Quantify the amount of Chlorophenol Red produced by measuring the absorbance at 572 nm. The intensity of the red color is proportional to the extent of cell lysis.

Visualizing Key Processes

To better understand the applications and mechanisms involving Chlorophenol Red, the following diagrams illustrate key workflows and relationships.

Caption: Workflow for Preparing a Chlorophenol Red Indicator Solution.

Caption: Logical Flow of a Microbial Carbohydrate Fermentation Test.

Caption: Experimental Workflow for the LAGA Assay using CPRG.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Qualitative and Quantitative Methods to Measure Antibacterial Activity Resulting from Bacterial Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 5. biogot.com [biogot.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. asm.org [asm.org]

An In-depth Technical Guide to the Safety and Handling of Chlorophenol Red Sodium Salt

Abstract: This technical guide provides comprehensive safety and handling information for Chlorophenol Red sodium salt (CAS No. 123333-64-2), a common pH indicator used in research and development. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this chemical. This document outlines the material's physical and chemical properties, GHS hazard classification, toxicological profile, and detailed protocols for safe handling, storage, exposure control, and emergency procedures. All quantitative data is summarized in tables for clarity, and key procedural workflows are illustrated using diagrams.

Chemical Identification and Properties

This compound is the sodium salt form of Chlorophenol Red, a sulfonephthalein dye used as a pH indicator. Its color transition from yellow to red-violet in the pH range of 4.8 to 6.8 makes it valuable for various analytical applications, including cell culture and microbiological assays.[1][2]

The key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 123333-64-2 | [1][3][4] |

| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [1][3][5] |

| Molecular Weight | ~445.25 g/mol | [3][5][6] |

| Appearance | Dark red to brown crystalline powder | [1][6][7] |

| Melting Point | 266 - 268 °C | [1][4] |

| pH Indicator Range | pH 4.8 - 6.4 or 5.2 - 6.8 (Yellow to Red/Violet) | [1][2] |

| Stability | Stable under normal temperatures and pressures | [6][7][8] |

| Hazardous Decomposition | Forms carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride upon combustion | [4][7] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with its irritant and corrosive effects on the skin, eyes, and respiratory system.[5][6]

| GHS Classification | Details | Reference(s) |

| Pictograms |

| [6] |

| Signal Word | Danger | [5][6] |

| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [5][6] |

| Hazard Classes | Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 1)Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory tract irritation) | [5][6] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

Toxicological Profile

-

Acute Effects: The primary acute hazards are irritation and damage upon direct contact.[2][9]

-

Inhalation: Inhalation of the dust may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[4][6]

-

Skin Contact: Causes skin irritation, characterized by redness, itching, and inflammation.[5][6]

-

Eye Contact: Poses a risk of serious, irreversible eye damage.[5][6] Direct contact can cause severe irritation, pain, and corneal injury.

-

Ingestion: May cause gastrointestinal irritation with symptoms like nausea and vomiting.[7]

-

Chronic Effects: No information was found regarding the chronic effects or carcinogenicity of this substance.[7][10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk. The following workflow outlines the standard procedure for working with this material.

Caption: Standard workflow for handling this compound.

Handling

-

Engineering Controls: Always handle the solid material in a well-ventilated area.[7] A certified chemical fume hood is recommended to minimize inhalation of dust.[2] Facilities should be equipped with an eyewash station and a safety shower.[7]

-

Administrative Controls: Ensure all personnel are trained on the hazards and safe handling procedures outlined in the SDS. Avoid actions that generate dust.[7]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]

Storage

-

Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[6][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Protect from moisture and direct sunlight.[6]

Exposure Control and Personal Protection

Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Chemical safety goggles or a face shield are required. | [6][8] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use. | [6][8] |

| Body Protection | A lab coat or other protective clothing to prevent skin contact. | [6][7] |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95). | [4][6] |

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Response

The following diagram outlines the initial steps to take following an exposure.

Caption: Decision flow for first-aid response based on exposure type.

| Exposure Route | First-Aid Measures | Reference(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical advice if feeling unwell. | [6][7] |

| Skin Contact | Immediately remove contaminated clothing. Gently wash the affected area with plenty of soap and water. | [4][6][7] |

| Eye Contact | Seek immediate medical attention. Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. | [2][6][7] |

| Ingestion | Rinse mouth out with water. Never give anything by mouth to an unconscious person. Do not induce vomiting. Seek medical advice. | [4][6][7] |

Accidental Release (Spill) Procedures

Caption: Step-by-step procedure for managing a solid spill.

-

Small Spills: For small spills, immediately clean up, observing all precautions.[7] Sweep up the material, avoiding dust generation, and place it into a suitable, dry, closed container for disposal.[2][7]

-

Large Spills: Evacuate non-essential personnel. Contact your institution's Environmental Health and Safety (EHS) department.

-

General: Ensure the area is well-ventilated after cleanup is complete.[7]

Fire-Fighting Measures

-

The substance is noncombustible.[7]

-

In case of a fire in the surrounding area, use extinguishing media appropriate for the fire's source. Recommended media include dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[6]

-

Do not use a direct water jet, as it may scatter the material.[6]

-

Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

Note on Experimental Protocols for Hazard Assessment

The GHS hazard classifications (e.g., Skin Irritant Category 2, Eye Damage Category 1) are determined through standardized experimental testing, though specific study reports for this compound are not publicly available. The methodologies for these assessments are typically based on internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Methodology for Skin Irritation/Corrosion (Ref: OECD Test Guideline 404): This test typically involves applying the substance to the shaved skin of a test animal (historically the albino rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions determine the classification.

-

Methodology for Serious Eye Damage/Eye Irritation (Ref: OECD Test Guideline 405): This protocol involves applying the test substance to the eye of a test animal. The eye is examined for effects on the cornea, iris, and conjunctiva. The classification is based on the severity and persistence of any observed lesions. Category 1 ("Causes serious eye damage") is assigned when irreversible effects are observed.

These standardized protocols ensure that hazard classifications are consistent and reproducible, forming the basis of the safety information provided in this guide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. archpdfs.lps.org [archpdfs.lps.org]

- 3. This compound, 0.04% w/v aqueous solution | CAS 123333-64-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. capotchem.com [capotchem.com]

- 5. This compound | C19H11Cl2NaO5S | CID 53393475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. labdepotinc.com [labdepotinc.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Chlorophenol Red Indicator Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide to the Storage and Stability of Chlorophenol Red Sodium Salt Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the storage and stability assessment of Chlorophenol Red sodium salt powder. The information is compiled from safety data sheets, regulatory guidelines, and analytical literature to ensure the integrity and reliability of this pH indicator in research and development settings.

Introduction to this compound

This compound is a sulfonephthalein dye widely used as a pH indicator.[1][2] Its distinct color change from yellow to red over a pH range of approximately 4.8 to 6.4 makes it a valuable tool in various biochemical, microbiological, and analytical applications.[1] The stability of the powder form is critical for the accuracy and reproducibility of experimental results.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound powder. The following recommendations are based on information from multiple safety data sheets (SDS).[3][4][5]

General Storage Conditions

To ensure its long-term stability, this compound powder should be stored in a cool, dry, and well-ventilated area.[3][4] The container should be kept tightly closed to prevent exposure to moisture and contaminants.[3][4][5] Some suppliers recommend storage at room temperature.[1][6]

Conditions to Avoid

Several environmental factors can degrade the quality of the powder. It is crucial to avoid:

-

Moisture: The compound is soluble in water, and exposure to humidity can lead to caking and potential degradation.[3][7]

-

Direct Sunlight: As with many organic dyes, exposure to light can cause photochemical degradation.[3][6]

-

Incompatible Materials: The powder should be stored away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][7]

-

Dust Generation: Minimize the creation of dust during handling to avoid inhalation and contamination.[3][4]

Handling Precautions

When handling this compound powder, it is important to use adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3][4] Hands should be washed thoroughly after handling.[3]

Stability Profile and Shelf Life

This compound is considered stable under normal, recommended storage conditions.[3][4][7] Several sources indicate that if stored properly, the product may have an indefinite shelf life.[8] However, for critical applications, it is recommended to perform periodic quality control checks.

Known Decomposition Products

Under conditions of thermal decomposition, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[4]

Quantitative Stability Data

While specific public-domain studies detailing the quantitative stability of this compound powder under various conditions are limited, the following table summarizes the recommended storage conditions based on qualitative data from safety and technical data sheets.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Cool; Room Temperature | [1][3][4][6] |

| Humidity | Dry | [1][3][4] |

| Light | Protect from light | [3][6] |

| Atmosphere | Well-ventilated area; Tightly closed container | [3][4][5] |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [4][7] |

Experimental Protocols for Stability Assessment

For users who need to generate their own stability data, this section provides detailed methodologies for conducting stability studies, based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[9][10][11] These protocols can be adapted for chemical reagents like this compound.

Long-Term Stability Study

This study is designed to evaluate the physical and chemical characteristics of the powder over an extended period under recommended storage conditions.

Objective: To establish the re-test period or shelf life under normal storage conditions.

Methodology:

-

Place a sufficient quantity of this compound powder in containers that simulate the actual storage packaging.

-

Store the containers under the long-term storage conditions outlined in the ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[11][12]

-

Withdraw samples at specified time points. For a study of at least 12 months, the frequency of testing should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][13]

-

Analyze the samples for appearance, purity (using a stability-indicating analytical method such as HPLC), and any other relevant quality attributes.

Accelerated Stability Study

This study is designed to increase the rate of chemical degradation and physical change by using exaggerated storage conditions.

Objective: To predict the long-term stability profile in a shorter period.

Methodology:

-

Place a sufficient quantity of the powder in appropriate containers.

-

Store the containers under accelerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.[11][12]

-

Withdraw samples at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[10][13]

-

Analyze the samples using the same methods as in the long-term stability study.

Forced Degradation Study (Stress Testing)

This study involves subjecting the powder to more severe conditions than those used in accelerated stability studies to identify potential degradation products and establish degradation pathways.

Objective: To demonstrate the specificity of the analytical method as stability-indicating and to understand the degradation behavior of the molecule.[9][14]

Methodology:

-

Expose the powder to a range of stress conditions, including:

-

Analyze the stressed samples to identify and quantify any degradation products. This helps in developing a stability-indicating analytical method.[9]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common technique.

Example HPLC-MS Method for Sulfonephthalein Dyes:

-

Column: C18 reverse-phase column.[15]

-

Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., formate buffer).[15]

-

Detection: UV-Vis detector at the lambda max of Chlorophenol Red (around 572 nm) and/or a mass spectrometer for identification of degradation products.

-

Procedure: Dissolve a known concentration of the powder in a suitable solvent and inject it into the HPLC system. The retention time and peak area of the main peak are used to determine the purity. The appearance of new peaks indicates the presence of impurities or degradation products.

Visualizations

The following diagrams illustrate the logical workflows for handling, storing, and testing the stability of this compound powder.

Caption: Workflow for proper storage and handling.

Caption: Workflow for stability testing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. lobachemie.com [lobachemie.com]

- 4. labdepotinc.com [labdepotinc.com]

- 5. echemi.com [echemi.com]

- 6. goldbio.com [goldbio.com]

- 7. capotchem.com [capotchem.com]

- 8. CHLOROPHENOL RED INDICATOR SOLUTION | 4430-20-0 | MSDS and Specifications of CHLOROPHENOL RED INDICATOR SOLUTION [molychem.net]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. database.ich.org [database.ich.org]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Color: A Technical Guide to Chlorophenol Red Sodium Salt in pH Measurement

For Immediate Release

This technical guide provides an in-depth analysis of Chlorophenol Red sodium salt, a vital pH indicator for researchers, scientists, and drug development professionals. The document outlines the core mechanism of action, presents key quantitative data, details experimental protocols, and provides visual representations of its chemical behavior and application.

Core Mechanism of Action

Chlorophenol Red (C₁₉H₁₂Cl₂O₅S) is a sulfonephthalein dye that functions as a pH indicator by exhibiting a distinct color change over a specific pH range.[1][2] This transition is the result of a pH-dependent structural rearrangement within the molecule. The underlying principle is a reversible protonation and deprotonation reaction, which alters the electronic conjugation of the molecule and, consequently, its absorption of visible light.

In acidic conditions, Chlorophenol Red exists predominantly in its protonated, non-ionized lactone or sultone form. This structure has a limited conjugated system, leading to the absorption of light in the violet-blue region of the spectrum, which results in the solution appearing yellow. As the pH increases and the solution becomes more alkaline, the phenolic hydroxyl groups on the molecule are deprotonated. This deprotonation induces a structural transformation to a highly conjugated quinonoid form. The extended conjugated system in the quinonoid structure absorbs light at a longer wavelength, in the green-yellow region, causing the solution to appear red to violet.[1][3] The transition is reversible, and the addition of acid will shift the equilibrium back towards the yellow lactone form.

This equilibrium between the two forms is central to its function as a pH indicator. The pKa value, the pH at which the concentrations of the acidic and basic forms are equal, is a critical parameter for any pH indicator.

Quantitative Data

The performance of this compound as a pH indicator is defined by several key quantitative parameters. These values are essential for accurate and reliable pH measurements in various analytical and experimental settings.

| Parameter | Value | Conditions |

| pH Transition Range | 4.8 - 6.7 | Aqueous Solution |

| Yellow to Red/Violet | ||

| pKa | ~6.0 | at 25°C |

| λmax (Acidic Form) | ~435 nm | pH < 4.8 |

| λmax (Alkaline Form) | 572 - 579 nm | pH > 6.7 |

| Chemical Formula | C₁₉H₁₁Cl₂NaO₅S | Sodium Salt |

| Molecular Weight | 445.24 g/mol | Sodium Salt |

Experimental Protocols

Preparation of Chlorophenol Red Indicator Solution

A standard solution of Chlorophenol Red can be prepared for use in titrations and other pH measurements.

Materials:

-

This compound

-

95% Ethanol

-

0.1 M Sodium Hydroxide (NaOH)

-

Distilled or deionized water

-

Volumetric flasks (100 mL)

-

Beakers

-

Stirring rod

Procedure:

There are two common methods for preparing the indicator solution:

Method A: Ethanolic Solution [4]

-

Weigh out 0.1 g of this compound.

-

Dissolve the solid in 100 mL of 20% ethanol.

-

Stir until fully dissolved.

Method B: Aqueous Solution with NaOH [4]

-

Weigh out 0.04 g of Chlorophenol Red.

-

In a beaker, add 0.94 mL of 0.1 M NaOH and mix.

-

Transfer the solution to a 100 mL volumetric flask.

-

Bring the final volume to 100 mL with distilled or deionized water.

-

Mix thoroughly until the solution is homogeneous.

The prepared indicator solution should be stored in a well-sealed container, away from direct sunlight.

Acid-Base Titration Using Chlorophenol Red

This protocol outlines the use of Chlorophenol Red as an indicator for the titration of a weak acid with a strong base.

Materials:

-

Analyte (weak acid of unknown concentration)

-

Titrant (standardized strong base, e.g., 0.1 M NaOH)

-

Chlorophenol Red indicator solution

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flasks (250 mL)

-

Beakers

-

Magnetic stirrer and stir bar (optional)

-

Distilled or deionized water

Procedure:

-

Rinse the burette with a small amount of the standardized strong base solution and then fill the burette. Record the initial volume.

-

Pipette a known volume (e.g., 25.00 mL) of the weak acid solution into an Erlenmeyer flask.

-

Add 2-3 drops of the Chlorophenol Red indicator solution to the flask. The solution should turn yellow.

-

Place the Erlenmeyer flask under the burette. If using a magnetic stirrer, add the stir bar and begin gentle stirring.

-

Slowly add the strong base from the burette to the weak acid solution, swirling the flask continuously.

-

As the endpoint is approached, the red/violet color will begin to persist for longer periods where the titrant is added. At this stage, add the titrant drop by drop.

-

The endpoint is reached when the addition of a single drop of the titrant causes a permanent color change from yellow to reddish-violet.

-

Record the final volume of the titrant from the burette.

-

Repeat the titration at least two more times to ensure accuracy.

-

Calculate the concentration of the analyte using the average volume of the titrant used.

Visualizations

Signaling Pathway of Chlorophenol Red

The following diagram illustrates the chemical equilibrium of Chlorophenol Red, showing the structural transition between its acidic (yellow) and alkaline (red/violet) forms.

Caption: Chemical equilibrium of Chlorophenol Red.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Experimental Workflow for Acid-Base Titration

This diagram outlines the logical flow of an acid-base titration experiment using Chlorophenol Red as an indicator.

Caption: Workflow for acid-base titration.

References

Technical Guide: Chlorophenol Red Sodium Salt Absorbance Spectrum and Maximum Wavelength

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorbance characteristics of Chlorophenol Red sodium salt, a vital pH indicator. The document outlines its maximum absorption wavelength (λmax), details the experimental protocol for determining its absorbance spectrum, and presents a logical workflow for this procedure.

Core Data: Absorbance Properties

Chlorophenol Red is a sulfonephthalein dye commonly used as a pH indicator. Its color transition and absorbance spectrum are highly dependent on the pH of the solution. The sodium salt form offers good solubility in aqueous solutions.

Quantitative Absorbance Data

The maximum absorption wavelength (λmax) for this compound is consistently observed in the range of 572 to 578 nm. This peak corresponds to the basic (deprotonated) form of the indicator, which typically appears violet. The acidic (protonated) form is yellow and does not absorb significantly in this region of the visible spectrum.

| Parameter | Value | Solvent/Condition |

| Maximum Wavelength (λmax) | 572 - 578 nm | 0.1 M NaOH[1] |

| Molar Extinction Coefficient (ε) at λmax | ≥45,000 M⁻¹cm⁻¹ | 0.1 M NaOH[1] |

| pH Transition Range | 4.8 - 6.7 | Aqueous Solution[1] |

Experimental Protocol: Determination of Absorbance Spectrum

This section details the methodology for measuring the absorbance spectrum of this compound using a UV-Vis spectrophotometer.

Materials and Reagents

-

This compound

-

20% Ethanol solution or 0.1 M Sodium Hydroxide (NaOH)

-

Distilled or deionized water

-

Volumetric flasks (100 mL)

-

Pipettes

-

Quartz or glass cuvettes

-

UV-Vis Spectrophotometer

Preparation of Stock Solution

Two common methods for preparing a this compound stock solution are:

-

Method A (Ethanolic Solution): Dissolve 0.1 g of this compound in 100 mL of 20% ethanol.[2]

-

Method B (Aqueous Alkaline Solution): Dissolve 0.04 g of this compound in 0.94 mL of 0.1 M NaOH and dilute to a final volume of 100 mL with distilled water.[2]

Spectrophotometer Setup and Calibration

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Set the wavelength range for the scan, typically from 400 nm to 700 nm, to cover the visible spectrum.

-

Prepare a blank solution. This should be the same solvent used to prepare the stock solution (either 20% ethanol or 0.1 M NaOH).

-

Fill a clean cuvette with the blank solution and place it in the spectrophotometer.

-

Perform a baseline correction or "zero" the instrument with the blank solution. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.

Sample Measurement

-

Prepare a working solution by diluting the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU). An 11 μM solution has been shown to provide a clear spectrum.

-

Rinse a clean cuvette with a small amount of the working solution, then fill the cuvette.

-

Wipe the outside of the cuvette with a lint-free cloth to remove any fingerprints or smudges.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the absorbance scan. The instrument will measure the absorbance at each wavelength in the specified range.

Data Analysis

-

The resulting output will be a plot of absorbance versus wavelength.

-

Identify the wavelength at which the highest absorbance value is recorded. This is the maximum absorption wavelength (λmax).

-

The shape of the spectrum provides qualitative information about the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the absorbance spectrum of this compound.

Caption: Workflow for Absorbance Spectrum Determination.

References

Methodological & Application

Application Notes and Protocols for Chlorophenol Red Sodium Salt in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenol Red sodium salt is a sensitive pH indicator dye used to monitor the acidity of cell culture media. Its distinct color transition from yellow to red over a pH range of approximately 4.8 to 6.8 makes it a valuable tool for visually and spectrophotometrically assessing the metabolic state of cell cultures. As cells proliferate and metabolize nutrients, they release acidic byproducts, leading to a decrease in the pH of the medium. This pH shift can be readily detected by the color change of Chlorophenol Red, providing a simple, non-invasive method to monitor cell health, proliferation, and potential microbial contamination.

These application notes provide a comprehensive guide to the use of this compound in mammalian cell culture media formulation, including its physicochemical properties, preparation of stock solutions, and protocols for monitoring cell culture pH and assessing cell viability.

Physicochemical Properties and pH Indicator Characteristics

A thorough understanding of the properties of this compound is essential for its effective application in cell culture.

| Property | Value | References |

| Chemical Name | Sodium 2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxido-3H-benzo[c][1][2]oxathiol-3-yl]phenolate | [3] |

| CAS Number | 123333-64-2 | [3] |

| Molecular Formula | C₁₉H₁₁Cl₂NaO₅S | [3] |

| Molecular Weight | 445.24 g/mol | [3] |

| Appearance | Dark red to brown crystalline powder | [3] |

| pH Transition Range | 4.8 - 6.8 (Yellow to Red-Violet) | [4] |

| pKa | ~6.0 | |

| Solubility | Water soluble |

Recommended Concentration in Cell Culture Media

Based on data from plant tissue culture and the typical concentrations of the similar pH indicator, Phenol Red, in mammalian cell culture, a starting concentration range of 5 to 20 µg/mL of this compound is recommended for mammalian cell culture media.[1][5] The optimal concentration may vary depending on the specific cell line and media formulation, and it is advisable to determine the ideal concentration empirically.

Protocols

Preparation of Sterile Stock Solution (1 mg/mL)

Materials:

-

This compound powder

-

Nuclease-free, sterile distilled water

-

Sterile 15 mL or 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Laminar flow hood or biological safety cabinet

Procedure:

-

In a laminar flow hood, weigh out 10 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

-

Add 10 mL of sterile distilled water to the conical tube.

-

Vortex the solution until the powder is completely dissolved. The solution should be a clear, dark red.

-

To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

-

Label the tube clearly with "Chlorophenol Red Stock Solution (1 mg/mL)," the date of preparation, and your initials.

-

Store the stock solution at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.

Formulation of Cell Culture Media with Chlorophenol Red

Procedure:

-

Prepare your desired volume of basal cell culture medium (e.g., DMEM, RPMI-1640) according to the manufacturer's instructions.

-

Aseptically add the required volume of the 1 mg/mL Chlorophenol Red stock solution to the basal medium to achieve the desired final concentration (5-20 µg/mL). For example, to prepare 500 mL of medium with a final concentration of 10 µg/mL, add 5 mL of the 1 mg/mL stock solution.

-

Add other supplements such as fetal bovine serum (FBS), antibiotics, and L-glutamine as required for your specific cell line.

-